Dibutylphosphine oxide

Description

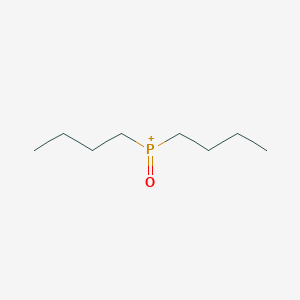

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibutyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCNGFNJWDJIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422862 | |

| Record name | dibutylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15754-54-8 | |

| Record name | dibutylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Dibutylphosphine Oxide

The synthesis of this compound can be reliably achieved through several established methods, primarily involving the use of organometallic reagents or the reduction of suitable phosphorus (V) precursors.

Synthesis via Organometallic Reagents and Phosphite (B83602) Intermediates

A prevalent and effective method for preparing this compound involves the reaction of a Grignard reagent, specifically butylmagnesium bromide, with a dialkyl phosphite, such as diethyl phosphite. researchgate.netlookchem.comrsc.org This reaction proceeds via nucleophilic substitution at the phosphorus center, where two equivalents of the Grignard reagent displace the ethoxy groups of the phosphite. A subsequent aqueous workup protonates the intermediate to yield the final product.

Step 1: Formation of Grignard Reagent: CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr

Step 2: Reaction with Diethyl Phosphite: 2 CH₃CH₂CH₂CH₂MgBr + (CH₃CH₂O)₂P(O)H → [Bu₂P(O)OMgBr] + MgBr(OEt) + CH₃CH₂CH₂CH₃

Step 3: Hydrolysis: [Bu₂P(O)OMgBr] + H₂O → Bu₂P(O)H + Mg(OH)Br

This method is widely cited for its reliability and is a standard procedure for accessing various secondary phosphine (B1218219) oxides. researchgate.net

Reduction of Phosphine Oxide Precursors

While the reduction of tertiary phosphine oxides (R₃P=O) to tertiary phosphines (R₃P) is a common transformation, the synthesis of secondary phosphine oxides can also be viewed through the lens of reduction. organic-chemistry.org The synthesis from diethyl phosphite and a Grignard reagent, as described above, is effectively a reduction of the phosphorus center's oxidation state environment compared to the starting phosphite.

Another conceptual route involves the reduction of a dibutylphosphinic halide, such as dibutylphosphinic chloride (Bu₂P(O)Cl). While the direct reduction of such a species to this compound is less commonly documented as a primary synthetic route, the reduction of phosphine(V) oxides to phosphine(III) compounds is a well-established field. nih.govnih.gov The controlled partial reduction could theoretically yield the secondary phosphine oxide. However, the Grignard route remains the most practical and direct method for its synthesis.

Derivatization Pathways for this compound

This compound serves as a versatile precursor for a range of other important organophosphorus compounds, including phosphinic acids, esters, and halogenated derivatives.

Synthesis of Dibutylphosphinic Acid and Its Esters

Dibutylphosphinic Acid: The P-H bond in this compound is susceptible to oxidation, providing a direct pathway to dibutylphosphinic acid. This transformation can be achieved using common oxidizing agents like hydrogen peroxide. lookchem.com The reaction involves the insertion of an oxygen atom into the P-H bond. Another reported method is the hydrolysis of this compound using aqueous acids. wikipedia.orgevitachem.com

Dibutylphosphinic Esters: Esters of dibutylphosphinic acid can be synthesized through several routes. A primary method is the direct esterification of dibutylphosphinic acid with an alcohol, which can be facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or performed under microwave conditions to drive the reaction. nih.gov Alternatively, esters can be formed from dibutylphosphinic halides by reaction with alcohols. Furthermore, direct alkylation of this compound with alkyl halides in the presence of a base provides another efficient route to the corresponding phosphinate esters.

| Product | Starting Material(s) | Reagent(s) | Key Findings |

| Dibutylphosphinic Acid | This compound | Hydrogen Peroxide (H₂O₂) or Aqueous Acid | Direct oxidation of the P-H bond or hydrolysis yields the corresponding phosphinic acid. lookchem.comevitachem.com |

| Dibutylphosphinic Ester | Dibutylphosphinic acid + Alcohol | Dicyclohexylcarbodiimide (DCC) or Microwave (MW) | Esterification is facilitated by activating agents or energy input. nih.gov |

| Dibutylphosphinic Ester | This compound + Alkyl Halide | Base | Direct alkylation of the P-H bond is an effective method for ester formation. |

Formation of Halophosphine Precursors from this compound

The conversion of this compound into halogenated phosphorus compounds can lead to either pentavalent phosphinic halides or trivalent halophosphines, which are distinct classes of compounds.

Dibutylphosphinic Halides (P(V)): this compound can be converted directly into dibutylphosphinic chloride (Bu₂P(O)Cl) by treatment with a strong chlorinating agent such as thionyl chloride (SOCl₂). thieme-connect.de This reaction replaces the P-H hydrogen with a chlorine atom while retaining the pentavalent, tetrahedral phosphorus center.

Dibutylchlorophosphine (B1595583) (P(III)): The formation of a trivalent halophosphine, such as dibutylchlorophosphine (Bu₂PCl), from this compound typically requires a two-step process. First, the phosphine oxide is reduced to the corresponding secondary phosphine (dibutylphosphine, Bu₂PH) using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting secondary phosphine can then be halogenated to afford the trivalent dibutylchlorophosphine.

Advanced Synthetic Strategies Utilizing this compound

This compound is a valuable reagent in carbon-phosphorus bond-forming reactions, enabling the synthesis of more complex and functionally diverse organophosphorus molecules.

Hydrophosphinylation Reactions: this compound readily participates in hydrophosphinylation reactions, which involve the addition of the P-H bond across unsaturated carbon-carbon or carbon-nitrogen bonds.

Addition to Alkenes and Alkynes: The addition to alkenes and alkynes, often proceeding via a radical mechanism, can be initiated by radical initiators or even air, leading to the anti-Markovnikov product. nih.govnih.govrsc.orgnsf.gov This provides a route to various alkyl- and alkenyl-substituted tertiary phosphine oxides.

Pudovik Reaction: In the presence of a base or a Lewis acid catalyst, this compound adds to imines (the aza-Pudovik reaction) and aldehydes to generate α-amino and α-hydroxy phosphine oxides, respectively. beilstein-journals.orgbeilstein-journals.orgmdpi.com These products are of significant interest in medicinal chemistry and materials science.

| Reaction Type | Substrate | Catalyst/Conditions | Product Type |

| Radical Hydrophosphinylation | Alkenes | Radical Initiator (e.g., AIBN, air) | Alkyl-dibutylphosphine oxides nih.gov |

| Radical Hydrophosphinylation | Alkynes | Radical Initiator | Alkenyl-dibutylphosphine oxides nih.gov |

| Pudovik Reaction | Imines | Base or Lewis Acid | α-Aminophosphine oxides beilstein-journals.orgbeilstein-journals.org |

| Pudovik Reaction | Aldehydes | Base or Lewis Acid | α-Hydroxyphosphine oxides beilstein-journals.orgmdpi.com |

These catalytic and addition reactions highlight the utility of this compound as a building block for creating structurally complex molecules with tailored properties, underscoring its importance in modern organophosphorus chemistry.

Metal-Free Bisphosphorylation of Carboxylic Acids

A novel and practical phosphorylating reaction has been developed for the selective conversion of carboxylic acids into compounds containing a P-C-O-P motif through bisphosphorylation under transition-metal-free conditions. This method provides a new pathway for utilizing carboxylic acids as an alkyl source for synthesizing valuable organophosphorus compounds.

The reaction involves activating the carboxylic acid in situ with Di-tert-butyl dicarbonate (B1257347) (Boc₂O). This forms a mixed anhydride (B1165640), which is believed to be a key intermediate. This anhydride can then react with two equivalents of a P(O)-H compound, such as this compound, to yield the bisphosphorylated product. The process is generally mediated by a base and heating. For instance, reacting benzoic acid with diethyl phosphonate (B1237965) in the presence of Boc₂O and sodium carbonate in toluene (B28343) at 80°C results in a 97% yield of the product. While specific yield data for this compound in this exact reaction is not detailed in the provided sources, it is noted that aliphatic phosphine oxides like this compound react smoothly to give the expected products in high yields. rsc.orgrsc.orgscientificupdate.com

A study of chemo-selectivity showed that when this compound and diethyl phosphonate compete in one pot, the product from diethyl phosphonate is overwhelmingly favored, suggesting that this compound reacts more slowly under these specific competitive conditions. scientificupdate.com

Table 1: Representative Substrate Scope for Bisphosphorylation This table is illustrative of the general reaction and includes various phosphine oxides to demonstrate the reaction's scope as specific yield data for this compound was limited in the search results.

| Carboxylic Acid | H-Phosphoryl Compound | Product | Yield (%) |

| Benzoic Acid | Diethyl Phosphonate | 1c | 97 |

| Benzoic Acid | Diphenylphosphine (B32561) Oxide | 5c | 99 |

| 4-Methoxybenzoic Acid | Diethyl Phosphonate | 8c | 99 |

| Acetic Acid | Diethyl Phosphonate | 23c | 90 |

| Benzoic Acid | This compound | 58c | High Yield |

| Benzoic Acid | Dicyclohexylphosphine (B1630591) Oxide | 59c | High Yield |

Data sourced from a study on metal-free bisphosphorylation of carboxylic acids. rsc.org

Deoxyphosphorylation Reactions with Carboxylic Acids

By adjusting the reaction conditions, the interaction between carboxylic acids and P(O)-H compounds can be directed towards selective deoxyphosphorylation to produce benzylphosphorus compounds. rsc.orgrsc.org This transformation represents a significant departure from the bisphosphorylation pathway.

During investigations into the bisphosphorylation of benzoic acid with diphenylphosphine oxide, it was discovered that using an over-stoichiometric amount of the phosphine oxide led to the formation of a new benzyl (B1604629) phosphorus compound via deoxyphosphorylation. rsc.org This suggests that the reaction pathway can be controlled by the stoichiometry of the reagents. This method provides an alternative route for synthesizing benzyl phosphorus compounds, which are traditionally made through methods like the Arbuzov reaction or nucleophilic substitution involving organometallic reagents. rsc.org The direct use of readily available carboxylic acids as starting materials greatly enhances the efficiency and practicality of synthesizing these valuable organophosphorus compounds. rsc.orgscientificupdate.com

Radical Hydrophosphorylation of Unsaturated Substrates

The addition of secondary phosphine oxides to unsaturated carbon-carbon bonds, such as those in alkynes, can be achieved through a radical-mediated process. sci-hub.st This reaction, known as hydrophosphorylation, is a method for forming alkenylphosphine oxides.

Specifically, the radical hydrophosphorylation of aliphatic terminal alkynes with H-phosphine oxides like this compound yields anti-Markovnikov alkenylphosphorus adducts. acs.org One of the earliest studies on this approach described the addition of this compound to terminal alkynes in the presence of a small quantity of benzoyl peroxide as a radical initiator. sci-hub.st The reaction was typically conducted at elevated temperatures of 90–95 °C in dioxane. sci-hub.st This method provides a cleaner pathway for the preparation of these compounds compared to other synthetic routes. acs.org

Deoxygenative Functionalizations of Carbonyl Compounds

The deoxygenative functionalization of carbonyl compounds like aldehydes and ketones is a challenging but valuable transformation in organic synthesis. nih.gov Phosphorus-mediated strategies have emerged as an important advancement in this area. nii.ac.jp this compound has been shown to be an effective reagent in transformations that serve as a basis for these functionalizations.

In one study, this compound was successfully used to synthesize acylphosphine oxides from acyl chlorides. nih.gov The reaction proceeds by first reacting this compound with trimethylsilyl (B98337) chloride (Me₃SiCl) and triethylamine (B128534) (Et₃N) to form a silyated intermediate, which then reacts with the acyl chloride to give the desired product in satisfactory yield. nih.gov Acylphosphine oxides are key intermediates that can be involved in further deoxygenative transformations.

More broadly, the reductive functionalization of carbonyls mediated by phosphine oxides like diphenylphosphine oxide proceeds via a Pudovik addition followed by a phospha-Brook rearrangement and subsequent nucleophilic substitution. nih.gov This general mechanism allows for the transformation of a C=O double bond into various C-element single bonds (e.g., C-P, C-N, C-O), representing a novel pathway for carbonyl functionalization. nih.govnii.ac.jp

Utilization of Triphenylphosphine (B44618) Oxide as a Starting Material

Triphenylphosphine oxide (TPPO) is most commonly known as a highly stable and often difficult-to-remove byproduct of many widely used organic reactions, including the Wittig, Staudinger, and Mitsunobu reactions. utexas.edu Its chemical stability, particularly the strength of the phosphorus-phenyl bonds, means that it is not a common starting material for the synthesis of other phosphine oxides like this compound.

The scientific literature focuses extensively on methods for removing TPPO from reaction mixtures or for reducing it back to triphenylphosphine. scientificupdate.comutexas.edu Regeneration of triphenylphosphine can be accomplished using various deoxygenation agents, such as trichlorosilane. utexas.edu

Direct conversion of triphenylphosphine oxide to this compound by cleaving the P-Ph bonds and forming new P-alkyl bonds is not a standard or facile synthetic route. While research exists on the cleavage of phenyl groups from TPPO, for instance via electroreduction or in reactions with organometallic reagents, these methods are not typically employed for the preparative synthesis of different phosphine oxides. sci-hub.st More advanced catalytic methods are emerging for the diversification of phosphine ligands, such as nickel-catalyzed processes that can substitute aryl groups on a phosphine for alkyl groups, but these start from phosphines, not phosphine oxides. rsc.org Therefore, utilizing triphenylphosphine oxide as a direct precursor for this compound is not a conventional synthetic strategy.

Mechanistic Investigations of Dibutylphosphine Oxide Reactivity

Tautomeric Equilibria in Secondary Phosphine (B1218219) Oxides: Pentavalent Oxide vs. Trivalent Phosphinous Acid

Secondary phosphine oxides (SPOs), including dibutylphosphine oxide, exist in a tautomeric equilibrium between two forms: the pentavalent phosphine oxide and the trivalent phosphinous acid. researchgate.netub.edursc.org This equilibrium is fundamental to the diverse coordination chemistry of these compounds. researchgate.netrsc.org

The pentavalent form is generally more stable and predominates in most conditions, rendering SPOs stable in air. researchgate.netrsc.orgmdpi.com However, the equilibrium can be shifted towards the more reactive trivalent phosphinous acid form, particularly through coordination with a metal. researchgate.netrsc.org This shift allows the compound to act as a trivalent phosphine ligand, which is crucial for its application in various homogeneously catalyzed reactions. researchgate.netrsc.org

The stability of the tautomers is significantly influenced by the electronic nature of the substituents on the phosphorus atom. Electron-donating groups, such as the butyl groups in this compound, tend to favor the pentavalent form. Conversely, electron-withdrawing groups can increase the stability of the trivalent phosphinous acid form. mdpi.com

Quantum chemical computations have been employed to investigate the tautomerization pathways. mdpi.com These studies have explored various proposed mechanisms, including intramolecular proton transfer. The calculations indicate that the activation barrier for a direct intramolecular proton shift is energetically unfavorable. mdpi.com

Elucidation of Catalytic Reaction Mechanisms

The unique reactivity stemming from its tautomeric equilibrium makes this compound and other secondary phosphine oxides valuable in catalysis. Understanding the mechanisms of these catalytic reactions is key to optimizing their efficiency and selectivity.

Role of Substrate Insertion in Catalytic Cycles

The general mechanism of a catalyzed reaction involves the catalyst speeding up the reaction rate by lowering the activation energy without being consumed in the process. libretexts.org This is often achieved through a multi-step pathway involving intermediate species. libretexts.org In the context of this compound, its role as a ligand can facilitate the formation of these intermediates and lower the energy barriers for key steps like substrate insertion.

Influence of Donor Ligands on Catalyst Activity

Donor ligands play a crucial role in modulating the activity and selectivity of metal catalysts. rsc.org In reactions involving this compound, the presence of other donor ligands can significantly impact the catalytic cycle. For example, stoichiometric studies have shown that donor ligands influence the coordination of cations, which in turn can affect catalytic activity. researchgate.net

The electronic and steric properties of donor ligands can fine-tune the electronic environment of the metal center, thereby influencing substrate binding, insertion, and product release. rsc.org For instance, in some polymerization reactions, the electronic properties of N-oxide donor ligands were found to control catalyst activity, while their steric properties governed catalyst deactivation. rsc.org This demonstrates the multifaceted role of donor ligands in complex catalytic systems.

Chemo-selectivity and Kinetic Analysis in Phosphorus Chemistry

Chemo-selectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern synthetic chemistry. rsc.orgnih.gov Kinetic analysis provides the quantitative data needed to understand and predict this selectivity.

Impact of Conjugated Base Stability on Reaction Rates

The stability of the conjugate base of a P(O)H compound can have a significant impact on the rate of reactions it participates in. rsc.org A more stable conjugate base generally leads to a faster reaction rate. rsc.org This principle is based on the idea that the stability of the conjugate base is inversely related to its basicity; a more stable anion is a weaker base. masterorganicchemistry.com

For example, in competitive experiments, this compound has shown different reactivity compared to other P(O)H compounds, a difference that can be attributed to the relative stability of their respective conjugate bases. rsc.org The stability of a conjugate base is influenced by factors such as electronegativity and hybridization. youtube.com An increase in s-character in the hybrid orbital of the atom bearing the negative charge leads to greater stability because the electrons are held closer to the nucleus. youtube.com

Table 1: Comparison of Reactivity of P(O)H Compounds

| P(O)H Compound | Relative Reactivity | Probable Reason for Reactivity Difference |

| Dibutyl phosphine oxide | Slower | Higher stability of the conjugate base compared to diethyl phosphonate (B1237965). rsc.org |

| Diethyl phosphonate | Faster | Lower stability of the conjugate base compared to this compound. rsc.org |

Steric Hindrance Effects in Phosphorus-Mediated Transformations

Steric hindrance, the effect of the size of substituents on reaction rates, is another crucial factor in determining the outcome of chemical transformations. rsc.org In some phosphorus-mediated reactions, the steric bulk of the P(O)H substrate has been found to have a minimal effect on the reaction yield. rsc.org For instance, competitive experiments between this compound and the more sterically hindered dicyclohexylphosphine (B1630591) oxide resulted in similar yields of their corresponding products. rsc.org

This suggests that for certain reaction types, electronic factors, such as the stability of the conjugate base, are more dominant in controlling the reaction outcome than steric effects. rsc.org However, in other catalytic systems, steric hindrance can play a more significant role, for example, by influencing the coordination geometry around a metal center or by preventing the approach of a bulky substrate. acs.org

Mechanistic Pathways for Carbon-Phosphorus Bond Formation

The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry, and this compound serves as a versatile precursor in several such reactions. The mechanistic pathways for this bond formation are diverse, primarily involving radical additions to unsaturated systems and transition-metal-catalyzed cross-coupling reactions.

One of the most direct methods for C-P bond formation using this compound is the hydrophosphinylation of unactivated alkenes and alkynes. nih.gov These reactions often proceed via a radical chain mechanism. For instance, the addition of this compound to terminal alkenes can be induced by air, where oxygen is believed to initiate the radical process. nih.gov This method typically results in the anti-Markovnikov product. nih.gov Similarly, in the presence of a radical initiator like benzoyl peroxide, this compound adds to terminal alkynes, yielding (1-alkenyl)dibutylphosphine oxides. nih.gov These radical additions are characterized by their ability to form C-P bonds without the need for transition metal catalysts.

Transition-metal catalysis offers another major avenue for C-P bond construction using this compound. Nickel-catalyzed cross-coupling reactions have been developed to couple various phosphine nucleophiles, including this compound, with partners like aryl and benzyl (B1604629) ammonium (B1175870) salts. researchgate.netaimspress.com These reactions provide a pathway to aryl- and benzylphosphine oxides. The general mechanism for these cross-coupling reactions, for example with aryl halides, is thought to involve the oxidative addition of the aryl halide to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by reaction with the phosphine oxide and subsequent reductive elimination to form the C-P bond and regenerate the active catalyst. researchgate.netnih.gov Palladium-catalyzed reactions, such as the Hirao coupling, also effectively couple secondary phosphine oxides with aryl halides or nonaflates to form arylphosphine oxides. organic-chemistry.orgnih.gov

| Reaction Type | Reactant | Catalyst/Initiator | Key Mechanistic Feature | Product |

|---|---|---|---|---|

| Radical Hydrophosphinylation | Terminal Alkenes | Air (O₂) | Radical chain mechanism, Anti-Markovnikov addition | Alkylthis compound |

| Radical Hydrophosphinylation | Terminal Alkynes | Benzoyl Peroxide | Radical addition to C-C triple bond | (1-Alkenyl)this compound |

| Nickel-Catalyzed Cross-Coupling | Aryl/Benzyl Ammonium Salts | Nickel Complex | Oxidative addition / Reductive elimination cycle | Aryl/Benzylthis compound |

| Palladium-Catalyzed Cross-Coupling | Aryl Halides/Nonaflates | Palladium Complex | Hirao-type coupling mechanism | Arylthis compound |

Phospha-Brook Rearrangement and C-O Bond Cleavage Pathways

The Phospha-Brook rearrangement is a significant reaction in organophosphorus chemistry, traditionally involving the migration of a phosphoryl group from a carbon to an oxygen atom in α-hydroxyphosphonates. researchgate.net This rearrangement is typically mediated by a Brønsted base and involves pentavalent phosphorus compounds. researchgate.netresearchgate.net However, recent studies have revealed novel pathways involving this compound that proceed through alternative mechanisms, leading to unprecedented carbon-oxygen (C-O) bond cleavage.

A noteworthy development is the Lewis acid-mediated trivalent phospha-Brook rearrangement. researchgate.net Unlike the classical Brønsted base-catalyzed pathway, this approach utilizes a Lewis acid to facilitate a charge transfer process that enables a trivalent phosphorus species, such as a derivative of this compound, to participate. researchgate.net This orthogonal strategy results in a deoxygenative phosphorylation of carbonyl compounds. researchgate.net Detailed mechanistic studies of this reaction have indicated an unusual oxygen atom crossover, elucidating a pathway that favors C-O bond cleavage over the more conventional C-P bond splitting. researchgate.net This process allows for the efficient synthesis of various tertiary phosphine oxides under metal-free conditions. researchgate.net

The cleavage of the C-O bond is a heterolytic process where the bond breaks unevenly, often facilitated by a catalyst. coaching-center.in In the context of this specific rearrangement, the Lewis acid activates the carbonyl oxygen, promoting the nucleophilic attack by the phosphorus center. The subsequent rearrangement cascade culminates in the scission of the original C-O single bond of the substrate. researchgate.net This pathway contrasts sharply with the standard base-mediated rearrangement, which generates a carbanion by migrating the phosphorus group without cleaving the substrate's C-O bond. researchgate.net The ability to induce C-O bond cleavage through this modified phospha-Brook rearrangement significantly expands the synthetic utility of secondary phosphine oxides like this compound.

| Rearrangement Type | Mediator | Phosphorus Species | Key Mechanistic Step | Primary Bond Event |

|---|---|---|---|---|

| Classical Phospha-Brook | Brønsted Base | Pentavalent (e.g., α-hydroxyphosphonates) | Migration of phosphoryl group from C to O⁻ | C-P Bond Migration |

| Lewis Acid-Mediated Trivalent Phospha-Brook | Lewis Acid | Trivalent (from secondary phosphine oxides) | Deoxygenative phosphorylation of carbonyls | C-O Bond Cleavage |

Coordination Chemistry and Ligand Development

Dibutylphosphine Oxide as a Ligand in Transition Metal Coordination

This compound, as a secondary phosphine (B1218219) oxide (SPO), exists in tautomeric equilibrium with its phosphinous acid form. However, it typically coordinates to transition metals through the hard oxygen atom of the phosphoryl group, acting as a Lewis base. wikipedia.org The formation of transition metal complexes with phosphine oxides is a well-established area of coordination chemistry. These complexes are generally prepared by reacting a labile metal precursor with the pre-formed phosphine oxide ligand. wikipedia.org

While specific crystal structures of simple this compound transition metal complexes are not extensively documented in the reviewed literature, the coordination behavior can be inferred from related trialkylphosphine oxide complexes. For instance, trialkylphosphine oxides form stable complexes with a variety of transition metals, such as the iron(II) complex, FeCl₂[OP(CH₃)₃]₂. wikipedia.org In these complexes, the phosphine oxide ligand invariably binds to the metal center via the oxygen atom. wikipedia.org The coordination of the phosphine oxide ligand can lead to a slight elongation of the P=O bond by approximately 2% upon complexation, which is consistent with the stabilization of the ionic resonance structure of the P-O bond. wikipedia.org

The synthesis of such complexes generally involves the reaction of a metal salt with a stoichiometric amount of the phosphine oxide in a suitable solvent. mdpi.com For example, palladium(II) complexes can be synthesized by reacting a palladium precursor with the phosphine ligand in diethyl ether. mdpi.com Similarly, gold(I) complexes can be prepared by reacting a gold(I) chloride precursor with the phosphine in dichloromethane. mdpi.com

| Complex Formula | Metal Ion | Phosphine Oxide Ligand | Coordination Mode | Reference |

| cis-WCl₄(OPPh₃)₂ | W(IV) | Triphenylphosphine (B44618) oxide | Monodentate, O-bound | wikipedia.org |

| NbOCl₃(OPPh₃)₂ | Nb(V) | Triphenylphosphine oxide | Monodentate, O-bound | wikipedia.org |

| FeCl₂(OPMe₃)₂ | Fe(II) | Trimethylphosphine oxide | Monodentate, O-bound | wikipedia.org |

| [Pd(allyl)Cl(phosphine)] | Pd(II) | Cyclic phosphine | Monodentate, P-bound | mdpi.com |

| [AuCl(phosphine)] | Au(I) | Cyclic phosphine | Monodentate, P-bound | mdpi.com |

This table includes examples of transition metal complexes with various phosphine and phosphine oxide ligands to illustrate common coordination modes.

Steric and Electronic Factors Governing Metal-Ligand Interactions

The interaction between a phosphine oxide ligand, such as this compound, and a metal center is governed by a combination of steric and electronic factors. These factors influence the stability, geometry, and reactivity of the resulting coordination complex.

Steric Factors:

Another important steric parameter is the percent buried volume (%Vbur), which describes the percentage of the metal's coordination sphere that is occupied by the ligand. soton.ac.uk

Electronic Factors:

The electronic properties of a phosphine ligand are determined by the nature of the substituents on the phosphorus atom. numberanalytics.com Alkyl groups, such as the butyl groups in this compound, are electron-donating, which increases the electron density on the phosphorus and, consequently, on the oxygen atom of the phosphoryl group. This makes trialkylphosphine oxides more basic and generally better ligands than triarylphosphine oxides. wikipedia.org

The electronic effect of a phosphine ligand can be experimentally determined by measuring the CO stretching frequency (ν(CO)) in a corresponding metal carbonyl complex, such as Ni(CO)₃L. libretexts.org More electron-donating ligands lead to a lower ν(CO) value due to increased back-bonding from the electron-rich metal to the CO ligand. libretexts.org

| Ligand | Tolman Cone Angle (θ) [°] | Electronic Parameter (ν(CO) in Ni(CO)₃L) [cm⁻¹] | Reference |

| PH₃ | 87 | 2069.9 | libretexts.org |

| P(OCH₃)₃ | 107 | 2079.7 | libretexts.org |

| P(CH₃)₃ | 118 | 2064.1 | libretexts.org |

| P(C₂H₅)₃ | 132 | 2061.7 | libretexts.org |

| PPh₃ | 145 | 2068.9 | libretexts.org |

| PCy₃ | 170 | 2056.4 | libretexts.org |

| P(t-Bu)₃ | 182 | 2056.1 | libretexts.org |

This table provides a comparative overview of steric and electronic parameters for common phosphine ligands. The values for dibutylphosphine would be expected to be within the range of other trialkylphosphines.

Application in Lanthanide Coordination Chemistry and Single Molecule Magnets

Phosphine oxides are effective ligands for lanthanide ions due to the hard nature of both the phosphoryl oxygen and the lanthanide cations. staffs.ac.uk The coordination chemistry of lanthanide nitrates with tributylphosphine (B147548) oxide has been studied, leading to the formation of complexes with the general formula [Ln(NO₃)₃(nBu₃PO)₃]. staffs.ac.uk These complexes are relevant in the context of solvent extraction processes for separating lanthanides.

The field of single-molecule magnets (SMMs) has seen significant interest in lanthanide complexes. SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets. nih.govaps.org The magnetic properties of lanthanide-based SMMs are highly dependent on the ligand field environment around the lanthanide ion. frontiersin.orgucm.esrsc.org

While there are no direct reports of this compound being used in SMMs, related phosphine oxide ligands have been successfully employed to create mononuclear lanthanide SMMs. ucm.esrsc.org For instance, dysprosium(III) and erbium(III) complexes with bidentate phosphine oxide ligands have been shown to exhibit field-induced slow magnetic relaxation. rsc.org The geometry imposed by the phosphine oxide ligands creates a specific crystal field environment that is conducive to SMM behavior. rsc.org Given the ability of phosphine oxides to coordinate to lanthanide ions and influence their magnetic anisotropy, this compound represents a potential ligand for the design of new SMMs. rsc.org

| Complex Formula | Lanthanide Ion | Phosphine Oxide Ligand | Application/Property | Reference |

| [Ln(NO₃)₃(nBu₃PO)₃] | Nd, etc. | Tributylphosphine oxide | Solvent extraction | staffs.ac.uk |

| [Dy{(O=PPh₂)₂CH₂}₂Cl₂]Cl | Dy(III) | Bis(diphenylphosphino)methane dioxide | Single-molecule magnet | rsc.org |

| [Er{(O=PPh₂)₂CH₂}₂Cl₂]Cl | Er(III) | Bis(diphenylphosphino)methane dioxide | Single-molecule magnet | rsc.org |

| [Yb(di(1-adamantyl)benzylphosphine oxide)₂(H₂O)₄Cl]Cl₂ | Yb(III) | Di(1-adamantyl)benzylphosphine oxide | Field-induced SMM | rsc.org |

Design and Coordination Modes of Hybrid Phosphine-Phosphine Oxide Ligands

Hybrid ligands that contain both a soft phosphine donor and a hard phosphine oxide donor within the same molecule are of significant interest in coordination chemistry and catalysis. researchgate.net These "hemilabile" ligands can exhibit flexible coordination behavior, where the hard phosphine oxide group can reversibly bind and dissociate from the metal center, potentially opening up a coordination site for catalysis. wikipedia.org

The design of such ligands often involves a multi-step synthesis. For example, unsymmetrical bis(phosphine) oxides can be synthesized by reacting a (3-chloropropyl)dialkylphosphine oxide with a phosphinite anion. researchgate.net Another approach involves the Rh(I)-catalyzed C-H bond alkylation of biarylphosphines with vinylphosphine oxides to introduce a phosphine oxide moiety. researchgate.net

The coordination modes of these hybrid ligands are diverse. They can act as chelating ligands, forming a stable ring with the metal center, or as bridging ligands, connecting two metal centers. In some cases, only the soft phosphine donor coordinates to the metal, leaving the phosphine oxide group uncoordinated. mdpi.com The specific coordination mode depends on several factors, including the nature of the metal, the other ligands present, and the reaction conditions. The interplay between the hard and soft donor sites allows for fine-tuning of the electronic and steric properties of the metal complex. researchgate.net While specific examples of hybrid ligands incorporating a this compound moiety were not found in the reviewed literature, the general synthetic strategies and coordination principles are applicable to the design of such ligands. organic-chemistry.orgnih.gov

Catalytic Applications in Organic Synthesis

Cross-Coupling Reactions Facilitated by Dibutylphosphine Oxide and Its Derivatives

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound, along with its derivatives, has proven to be a versatile coupling partner in the formation of carbon-phosphorus (C-P) bonds. These bonds are integral to the structure of many important compounds used in materials science, medicinal chemistry, and as ligands for catalysis.

Nickel-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems for constructing C-P bonds. nih.gov A methodology has been developed for the nickel-catalyzed cross-coupling of organoammonium salts with various phosphorus nucleophiles, including this compound. nih.gov This reaction allows for the coupling of aryl-, pyridyl-, benzyl-, and allyl-ammonium triflates as electrophiles. nih.gov The process demonstrates good functional group tolerance, accommodating groups such as OMe, CN, CF3, F, Cl, and C(O)NMe2 on the electrophile. nih.gov

Another efficient nickel-catalyzed method involves the coupling of arylboronic acids with H-phosphine oxides. organic-chemistry.org This protocol uses an inexpensive and stable NiBr2 catalyst and has a broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on the arylboronic acid. organic-chemistry.org The reaction proceeds under mild conditions without the need for an external oxidant, enhancing its environmental compatibility. organic-chemistry.org

Table 1: Nickel-Catalyzed C-P Cross-Coupling with this compound and Related P(O)H Compounds

| Electrophile Type | Phosphorus Nucleophile | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Organoammonium Triflates | This compound | Nickel Catalyst | Couples aryl, benzyl (B1604629), allyl electrophiles; broad functional group tolerance. | nih.gov |

| Arylboronic Acids | H-phosphine oxides | NiBr₂ / Pyridine | Mild, oxidant-free conditions; wide substrate scope. | organic-chemistry.org |

| Aryl Halides | Diphenylphosphine (B32561) | (Ph₃P)₂NiCl₂ or Ni(acac)₂ | Retains double bond geometry in vinyl halides. | nih.gov |

Palladium catalysis is a widely used and powerful tool for C-P bond formation, often referred to as the Hirao reaction. nih.govsemanticscholar.org This reaction traditionally involves the coupling of P(O)-H compounds, such as secondary phosphine (B1218219) oxides, with aryl halides. nih.govsemanticscholar.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by ligand exchange with the phosphine oxide and subsequent reductive elimination to form the C-P bond. semanticscholar.org

A significant advancement in this area is the use of aryl nonaflates, derived from readily available phenols, as coupling partners. nih.govorganic-chemistry.org A palladium-catalyzed C-P bond-forming reaction with aryl nonaflates has been developed, which is notably accelerated by the addition of sodium iodide. nih.govorganic-chemistry.org This acceleration allows for shorter reaction times and efficient synthesis of a wide range of aryl phosphine oxides. nih.gov The methodology is tolerant of various functional groups and has been applied to the synthesis of materials for organic light-emitting diodes (OLEDs). nih.govorganic-chemistry.org While many studies focus on diphenylphosphine oxide, the protocols are generally applicable to other secondary phosphine oxides like this compound. nih.govnih.gov

Table 2: Palladium-Catalyzed C-P Coupling of Aryl Nonaflates with Secondary Phosphine Oxides

| Aryl Nonaflate Substituent | Catalyst | Additive | Reaction Time | Key Outcome | Reference |

|---|---|---|---|---|---|

| 4-Methylphenyl | Pd(OAc)₂ | NaI | 4 h | Rapid synthesis of aryl phosphine oxide. | organic-chemistry.org |

| Various | Palladium(II) acetate | NaI | Shortened reaction times | Efficient C-P bond formation, tolerant of wide range of nonaflates. | nih.gov |

| General Aryl | Pd(0) complex | Base | Varies | Forms tertiary phosphine oxides; a foundational C-P coupling method. | semanticscholar.org |

While this compound itself is not the direct catalyst, its derivatives, specifically tertiary phosphine oxides formed from it, can be reduced to tertiary phosphines. These phosphines are crucial as ligands for transition metal catalysts, including those used in Suzuki-Miyaura and Heck reactions. Furthermore, palladium(II) secondary phosphine oxide (SPO) precatalysts have been developed and applied in these coupling reactions. ub.edu

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, widely used to form carbon-carbon bonds. wikipedia.orgyonedalabs.com The reaction mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The efficiency and stability of the palladium catalyst are heavily dependent on the supporting ligands. Tertiary phosphines, which can be synthesized from secondary phosphine oxides like this compound, are among the most common and effective ligands. semanticscholar.org

Similarly, the Heck reaction, which couples an unsaturated halide with an alkene, relies on palladium catalysts supported by phosphine ligands. P-stereogenic phosphines, derived from SPOs, have found application in these reactions. ub.edu

Palladium-Catalyzed Aryl C-P Bond Forming Reactions

Hydrophosphorylation and Related Addition Reactions

Hydrophosphorylation involves the addition of the P-H bond of a phosphine oxide across an unsaturated C-C bond, such as that in an alkyne or alkene. This reaction, which includes the Pudovik reaction, is a direct and atom-economical method for synthesizing functionalized organophosphorus compounds. nih.govnsf.gov

The Pudovik reaction is the addition of a P(O)-H compound to a polar unsaturated bond. nsf.gov When applied to alkynes, the addition of secondary phosphine oxides can be achieved under various conditions, including radical initiation or transition metal catalysis. nih.gov

In a radical-mediated approach, the addition of this compound to terminal alkynes can be initiated by benzoyl peroxide at elevated temperatures. nih.gov This method typically yields a mixture of (E/Z)-(1-alkenyl)dibutylphosphine oxides. nih.gov However, for diarylphosphine oxides, the reaction tends to proceed to a double addition, forming 1,2-bis-phosphine oxides. nih.gov Research has indicated that for the base-catalyzed Pudovik reaction, P-bound alkyl substituents on the phosphine oxide can impede the P-H addition across alkynes, a limitation not seen with diarylphosphine oxides. researchgate.net

A copper-catalyzed hydrophosphorylation of terminal alkynes has been developed that is effective for dialkylphosphine oxides. semanticscholar.org This method proceeds under air with high stereo- and regioselectivity, favoring the formation of E-alkenylphosphorus products. semanticscholar.org

Table 3: Addition of this compound to Terminal Alkynes

| Catalyst/Initiator | Conditions | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Benzoyl Peroxide | 90-95 °C, Dioxane | (1-Alkenyl)dibutylphosphine oxides | Mixture of E/Z isomers, slight trans predominance. | nih.gov |

| Copper Salt | Ligand-free, under air | E-alkenylphosphorus products | High stereo- and regioselectivity. | semanticscholar.org |

| Base (e.g., tBuOK) | DMSO | Not favored | P-bound alkyl groups impede the reaction. | researchgate.net |

The regioselectivity of hydrophosphorylation (anti-Markovnikov vs. Markovnikov addition) is a critical aspect of the reaction and can often be controlled by the choice of catalyst and reaction conditions. nih.gov

In the radical addition of this compound to terminal alkynes, the reaction yields mixtures of (1-alkenyl)dibutylphosphine oxides, which corresponds to a Markovnikov-type addition product. nih.gov In contrast, transition metal-catalyzed systems can offer high selectivity. For example, copper-catalyzed hydrophosphorylation of various terminal alkynes with dialkylphosphine oxides proceeds with high regioselectivity to give the linear E-alkenyl product. semanticscholar.org The substrate scope for this copper-catalyzed reaction is broad, tolerating different types of terminal alkynes and proving effective for diarylphosphine oxides, dialkylphosphine oxides, and dialkyl phosphites. semanticscholar.org

However, the substrate scope can have limitations. In a metal-free, highly E-selective and β-regioselective hydrophosphorylation of ynamides, various diarylphosphine oxides were successful substrates. datapdf.com But when this compound was used under the same conditions, it resulted in an unidentified mixture, indicating that steric or electronic properties of the dialkylphosphine oxide can be detrimental in certain systems. datapdf.com This highlights that while general methods for hydrophosphorylation exist, the specific substrate pairing of the phosphine oxide and the unsaturated component is crucial for success.

Pudovik Reaction with Alkynes

Reductive Functionalization Strategies

The utility of phosphine oxides extends to reductive functionalization reactions, where a carbonyl group is not only reduced but also concurrently functionalized with a new heteroatom linkage. These transformations offer a streamlined approach to valuable molecular scaffolds.

Reductive Amination, Etherification, and Esterification (via Related Phosphine Oxides)

While direct catalytic cycles involving this compound in these specific reductive functionalizations are not extensively documented in dedicated studies, the broader class of phosphine oxides, particularly diphenylphosphine oxide, serves as a powerful precedent for these transformations. These related compounds highlight the potential reactivity pathways that could be explored with this compound.

A versatile and highly efficient strategy for the direct reductive amination, etherification, and esterification of (hetero)aryl aldehydes and ketones has been developed using diphenylphosphine oxide in the presence of an inorganic base. nih.gov This method facilitates the synthesis of a wide array of tertiary amines, ethers, and esters, including those that are challenging to produce via traditional methods. nih.gov The process is notable for its modularity and its ability to construct functionally and structurally diverse molecules, some of which are intermediates for pesticides and pharmaceuticals. nih.govnih.gov Mechanistically, the reaction proceeds through the formation of phosphinate intermediates, which then undergo an unconventional nucleophilic substitution at the carbon atom of the C-O-P unit. nih.gov

In the realm of reductive etherification , a cobalt-catalyzed approach promoted by phosphine oxides has been reported, utilizing syngas as the reductant. nih.govresearchgate.net This methodology has proven effective for preparing a broad range of unsymmetrical ethers from various aldehydes and alcohols, even on a multigram scale under relatively mild conditions. nih.govresearcher.life Mechanistic studies suggest that this transformation follows an acetalization-hydrogenation sequence. nih.gov Another strategy for achieving a net reductive etherification from aldehydes and alcohols involves the use of phosphines in the presence of an acid to form α-(alkoxyalkyl)phosphonium salts. rsc.org Subsequent hydrolysis of these intermediates yields the ether product and a phosphine oxide. rsc.org This hydride-free method demonstrates excellent functional group tolerance. rsc.org

For reductive amination , chiral SPINOL-derived borophosphates have been employed as catalysts for the asymmetric reductive amination of ketones with pinacolborane, yielding a variety of chiral amines with high enantioselectivity. researchgate.net Additionally, an unprecedented direct reductive amination of electron-deficient amines with aldehydes has been achieved using a Re₂O₇ catalyst and silanes as the hydride source, showing excellent regioselectivity for mono-alkylation. researchgate.net

In reductive esterification , a novel and highly efficient process utilizes triphenylphosphine (B44618) oxide in conjunction with oxalyl chloride to couple alcohols and carboxylic acids at room temperature. royalsocietypublishing.org This reaction proceeds under mild and neutral conditions to afford esters in excellent yields. royalsocietypublishing.org Another approach involves the photocatalytic activation of triphenylphosphine with flavin and visible light to mediate esterification. rsc.org

The following table summarizes the scope of the diphenylphosphine oxide-mediated reductive functionalization of carbonyls.

| O-Nucleophile | Carbonyl Compound | Product | Yield (%) |

| Phenol | Benzaldehyde | Benzyl phenyl ether | 95 |

| 4-Methoxyphenol | 4-Methoxybenzaldehyde | 4-Methoxybenzyl 4-methoxyphenyl (B3050149) ether | 92 |

| 2-Naphthol | Benzaldehyde | Benzyl 2-naphthyl ether | 97 |

| Benzoic acid | Benzaldehyde | Benzyl benzoate | 94 |

| Acetic acid | 4-Chlorobenzaldehyde | 4-Chlorobenzyl acetate | 85 |

| Phenylacetic acid | 4-Nitrobenzaldehyde | 4-Nitrobenzyl 2-phenylacetate | 91 |

| Data sourced from studies on diphenylphosphine oxide-mediated reactions. nih.gov |

Asymmetric Catalysis and Chiral Ligand Design

Phosphine oxides, particularly those that are P-chiral, are of significant interest in the field of asymmetric catalysis. sioc-journal.cn They serve as stable, air-tolerant pre-ligands that can be reduced in situ to the corresponding chiral phosphines, which are highly effective ligands for a multitude of transition-metal-catalyzed reactions. researchgate.net The configurational stability and ease of reduction make P-chiral phosphine oxides valuable synthetic targets. sioc-journal.cnnsf.gov

The synthesis of P-chiral phosphine oxides has been approached through various strategies, including the use of chiral auxiliaries, kinetic resolution, and asymmetric desymmetrization. sioc-journal.cnnsf.gov A general and highly diastereoselective method for preparing structurally diverse P-chiral phosphine oxides involves the sequential nucleophilic substitution on a versatile chiral phosphinyl transfer agent, 1,3,2-benzoxazaphosphinine-2-oxide. nih.govacs.org This method is effective even for sterically hindered nucleophiles and provides access to key intermediates for P-chiral phosphine ligands, such as the BIBOP family. acs.org

Secondary phosphine oxides (SPOs) have emerged as particularly useful in asymmetric catalysis. nsf.gov Their tautomeric equilibrium with the P(III) phosphinous acid form allows them to act as bifunctional ligands, which is especially advantageous in Ni-Al bimetallic catalysis. nsf.govresearchgate.net In these systems, the SPO can bridge the two metal centers, leading to enhanced reactivity and selectivity. researchgate.net Chiral SPOs have been successfully applied as ligands in asymmetric hydrogenations and C-H cyclization reactions. nsf.govresearchgate.net For instance, newly designed SPOs with significant steric hindrance have demonstrated high efficiency in the Ni-Al bimetallic-catalyzed intramolecular enantioselective and regioselective C-H cyclization of 4-oxoquinazolines with tethered alkenes, producing chiral tricyclic pyrroloquinazolinones in high yield and excellent enantiomeric excess. researchgate.net

A cobalt-catalyzed asymmetric nucleophilic addition/alkylation of secondary phosphine oxides has been developed for the synthesis of P-stereogenic tertiary phosphine oxides. dicp.ac.cn This strategy utilizes a pyridinyl moiety as a coordinating group to effectively differentiate between two aryl groups on the phosphorus atom, achieving high yields and enantioselectivities. dicp.ac.cn

The following table presents examples of chiral ligands derived from or utilized as phosphine oxides in asymmetric catalysis.

| Catalyst/Ligand Precursor | Reaction Type | Product | Yield (%) | ee (%) |

| Chiral SPINOL-derived borophosphate | Asymmetric Reductive Amination | Chiral amines | up to 97 | up to 98 |

| (R,R)-QuinoxP*-Pd(II) (BPMO pre-catalyst) | Asymmetric C-N Coupling | Benzoxazinoindole core | High | >99 |

| Chiral SPO-ligated Ni-Al bimetallic catalyst | Aliphatic C(sp³)-H Activation | Chiral N-containing heterocycles | 40-95 | 70-95 |

| Cobalt/(S)-PyrOx | Asymmetric addition of SPOs | P-Chiral Tertiary Phosphine Oxides | up to 99 | up to 99.5 |

| Data sourced from various studies on asymmetric catalysis using phosphine oxide-based systems. researchgate.netresearchgate.netdicp.ac.cnsemanticscholar.org |

Advanced Materials Science Applications of Dibutylphosphine Oxide

Dibutylphosphine oxide is a significant organophosphorus compound that serves as a crucial intermediate and building block in the synthesis of advanced materials. Its incorporation into polymers and macromolecules imparts unique and desirable properties, leading to high-performance materials for a range of technological applications.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules like dibutylphosphine oxide. surfacesciencewestern.com This method models electron correlation at a lower computational cost than traditional ab initio methods, providing a robust framework for predicting molecular properties. mdpi.com DFT calculations are used to determine the ground-state electron density, from which various chemical properties and reactivity descriptors can be derived. ethernet.edu.et

A primary application of DFT is the analysis of a molecule's electron density to predict its chemical reactivity. For this compound, the distribution of electrons dictates how it interacts with other chemical species. Key analyses include the examination of frontier molecular orbitals (HOMO and LUMO) and the generation of Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character). In dialkylphosphine oxides, the HOMO is often localized on the phosphorus atom, identifying it as a primary nucleophilic center. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, MEP maps would show a high concentration of negative charge around the phosphoryl oxygen, making it a prime site for hydrogen bonding or coordination to Lewis acids. The phosphorus atom itself acts as the key nucleophilic center for reactions involving bond formation. researchgate.netresearchgate.net

These computational tools allow for the precise identification of reactive sites, guiding the understanding of reaction regioselectivity. researchgate.net

| Molecular Site | Predicted Electronic Character | Computational Indicator | Implication for Reactivity |

|---|---|---|---|

| Phosphorus (P) Atom | Nucleophilic | High HOMO Coefficient | Primary site for nucleophilic attack on electrophiles. |

| Oxygen (O) Atom | Lewis Basic / H-Bond Acceptor | Negative Electrostatic Potential (MEP) | Site of protonation, hydrogen bonding, and coordination to metal centers. |

| P-H Hydrogen Atom | Acidic Proton | Positive Electrostatic Potential (MEP) | Can be abstracted by a base, especially in the phosphinous acid tautomer. |

Reactions are typically conducted in a solvent, which can significantly influence molecular properties and reaction pathways. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. acs.org PCM treats the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. This approach allows for the calculation of solute-solvent electrostatic interactions without the prohibitive cost of explicitly modeling individual solvent molecules. acs.org

For this compound, PCM calculations are essential for:

Accurately Modeling Tautomeric Equilibria: The equilibrium between the secondary phosphine (B1218219) oxide and its phosphinous acid tautomer is sensitive to solvent polarity. PCM can predict how different solvents shift this equilibrium.

Refining Energy Calculations: By incorporating solvent effects, the calculated energies of reactants, transition states, and products become more accurate and comparable to experimental conditions.

Investigating Reaction Mechanisms: Solvent polarity can stabilize or destabilize charged intermediates and transition states, potentially altering the reaction mechanism itself. For instance, DFT studies on related phosphine oxide catalysts have utilized PCM to approximate the dielectric environment of solvents like xylenes, leading to more realistic energy profiles. acs.org

Prediction of Nucleophilic Attack Sites and Electron Density Distributions

Computational Elucidation of Reaction Mechanisms

DFT calculations are invaluable for mapping the entire energy landscape of a chemical reaction. This involves identifying all stationary points, including reactants, products, intermediates, and transition states, along the reaction coordinate.

A transition state is the highest energy point on the minimum energy path between reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), which is the primary determinant of the reaction rate.

Computational chemists use DFT to:

Propose a Reaction Pathway: A chemically plausible sequence of bond-breaking and bond-forming events is hypothesized.

Locate the Transition State (TS): Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Calculate the Activation Energy: The energy of the TS is calculated relative to the reactants. A lower activation energy implies a faster reaction.

While specific calculations for this compound are not widely published, studies on analogous secondary phosphine oxides demonstrate this process. For example, DFT has been used to calculate activation energies for reactions catalyzed by phenolic phosphine oxides, providing a quantitative measure of their catalytic efficiency. acs.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Initial association of reactants. | 0.0 (Reference) |

| Transition State (TS) | Highest energy point; partial bonds. | +25.5 |

| Intermediate | A stable species formed after the first step. | -5.2 |

| Product Complex | Final association of products. | -15.8 |

Note: This table is illustrative and does not represent experimental data for this compound.

Reaction intermediates are transient species formed during a multi-step reaction. A critical aspect of this compound chemistry is its tautomeric equilibrium between the stable, pentavalent secondary phosphine oxide (SPO) form, Bu₂P(O)H, and the highly reactive, trivalent phosphinous acid (PA) form, Bu₂P-OH. The phosphinous acid is a key intermediate in many catalytic reactions, acting as the true ligand that coordinates to a metal center.

Computational studies have been crucial in understanding this equilibrium. DFT calculations can determine the relative Gibbs free energy (ΔG) of the two tautomers, predicting which form is more stable under given conditions. Studies on a range of secondary phosphine oxides have shown that the position of the equilibrium is highly dependent on the electronic nature of the substituents on the phosphorus atom.

Electron-donating groups (like alkyl groups) stabilize the pentavalent P=O bond, making the SPO form dominant.

Electron-withdrawing groups stabilize the trivalent PA form, shifting the equilibrium towards the intermediate.

For this compound, with its electron-donating butyl groups, the SPO form is significantly more stable, but the PA tautomer can still be accessed as a reactive intermediate, particularly upon coordination to a metal.

| Substituent (R) in R₂P(O)H | ΔG (kcal/mol) | Favored Tautomer |

|---|---|---|

| Methyl (Me) | +4.7 | SPO [R₂P(O)H] |

| Phenyl (Ph) | +2.9 | SPO [R₂P(O)H] |

| Trifluoromethyl (CF₃) | -11.2 | PA [R₂P-OH] |

Data adapted from computational studies on various phosphine oxides to illustrate electronic effects.

The ultimate validation of a computed reaction mechanism comes from comparing its predictions with experimental results. acs.org If a calculated activation energy is consistent with the experimentally measured reaction rate, it provides strong support for the proposed mechanism.

This comparison is often made by:

Calculating the activation free energy (ΔG‡) using DFT, including corrections for temperature and solvent effects (PCM).

Measuring the reaction kinetics experimentally to determine the rate constant or turnover frequency (TOF).

Relating ΔG‡ to the theoretical rate constant via the Eyring equation.

Studies on related phosphine oxide catalyst systems have found excellent agreement between theory and experiment. For example, in one study, the calculated energetic spans for a catalytic cycle were within 3 kcal/mol of the values derived from experimental TOFs, representing an error of less than 10%. acs.org This strong correlation validates the DFT-elucidated mechanism and confirms that the computational model accurately captures the key factors controlling the reaction's kinetics.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like dibutylphosphine oxide. Multinuclear NMR experiments, including ³¹P, ¹H, and ¹³C NMR, provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for phosphine (B1218219) oxides. The ³¹P nucleus is 100% abundant and has a spin of ½, resulting in sharp signals over a wide chemical shift range. For secondary phosphine oxides, the phosphorus atom is directly bonded to a hydrogen atom, leading to a characteristic doublet in the proton-coupled ³¹P NMR spectrum due to ¹J(P,H) coupling. In the case of this compound, a reported ³¹P NMR chemical shift in deuterochloroform (CDCl₃) is approximately 26.6 ppm, with a large P-H coupling constant (¹J(P,H)) of about 468.6 Hz. pocketdentistry.com The chemical shift is sensitive to the electronic environment of the phosphorus atom, while the coupling constant confirms the presence of the P-H bond. In proton-decoupled (³¹P{¹H}) spectra, this signal would collapse into a singlet.

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra provide further structural confirmation by revealing the nature of the butyl groups.

In the ¹H NMR spectrum , one would expect to see signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the two butyl chains. These signals would appear as complex multiplets due to coupling with adjacent protons. A highly characteristic signal would be the proton directly attached to the phosphorus atom (P-H). This proton would appear as a large doublet due to the strong one-bond coupling to the phosphorus nucleus, typically found at a distinct chemical shift. vulcanchem.com

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the butyl chain. The carbon atoms closer to the electron-withdrawing phosphinoyl group (P=O) would be deshielded and appear at a higher chemical shift. The signals for the carbons in the butyl chains would also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant (|ⁿJ(P,C)|) decreasing as the number of bonds between the phosphorus and carbon atoms increases. mdpi.comacs.org

The combination of these NMR techniques allows for an unambiguous confirmation of the molecular structure of this compound. researchgate.netsci-hub.seub.edufurukawa.co.jp

| Nucleus | Compound | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Multiplicity |

|---|---|---|---|---|---|

| ³¹P | This compound | CDCl₃ | ~26.6 | ¹J(P,H) ≈ 468.6 | Doublet |

| ¹H | This compound (P-H) | CDCl₃ | Characteristic Shift | ¹J(P,H) ≈ 468.6 | Doublet |

| ¹³C | Ethane-1,2-diylbis(this compound) | CDCl₃ | 23.7 (d, J=71.3, P-C1), 23.9 (d, J=4.3, P-C2), 25.7 (d, J=1.7, P-C3), 13.5 (s, P-C4) | See Chemical Shift | Doublet (d) or Singlet (s) |

Mass Spectrometry (MS) for Compound Identification and Mechanistic Studies (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). When coupled with a separation technique like Gas Chromatography (GC), it becomes GC-MS, a robust method for identifying and quantifying components in a mixture. nih.gov

For this compound, GC-MS analysis would be used to confirm its identity and assess its purity. The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight, along with a characteristic fragmentation pattern. This pattern arises from the cleavage of bonds within the molecule, such as the loss of butyl groups or other neutral fragments, providing structural information that helps to confirm the compound's identity. umaine.edunih.gov

Beyond simple identification, mass spectrometry is a key tool for mechanistic studies of reactions involving phosphine oxides. beilstein-journals.orgacs.orgcsic.es For example, in studies of catalytic processes or degradation pathways, MS can identify intermediates, byproducts, and final products. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental formula, which is crucial for identifying unknown species formed in a reaction. rsc.org For instance, if this compound were used as a ligand or reactant, MS could track its transformation and help elucidate the reaction pathway. nist.gov

| Technique | Application | Information Obtained | Example Study Context |

|---|---|---|---|

| GC-MS | Compound Identification | Molecular weight, fragmentation pattern | Purity assessment, identification of pyrolysis products. furukawa.co.jp |

| HRMS | Mechanistic Studies | Exact mass, elemental formula of intermediates/products | Confirmation of reaction products in P-C coupling reactions. rsc.org |

| MS | Reaction Monitoring | Identification of species (e.g., TEMPO adducts) | Probing radical pathways in electrochemical synthesis. beilstein-journals.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis (e.g., P=O stretching)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu These methods are particularly useful for identifying the presence of specific functional groups. For this compound, the most characteristic vibration is the stretching of the phosphoryl (P=O) bond.

Infrared (IR) Spectroscopy: The P=O bond gives rise to a very strong and distinct absorption band in the IR spectrum. rsc.org For secondary phosphine oxides, this band is typically observed in the region of 1140-1200 cm⁻¹. sci-hub.se In dibutylphosphinic acid, the tautomeric form of this compound, a strong absorption band is noted around 1150 cm⁻¹, which is attributed to the P=O stretch. vulcanchem.com The exact position and shape of this band can be influenced by factors such as the physical state of the sample (solid, liquid, or solution) and hydrogen bonding interactions. The presence of the P-H bond also gives rise to a characteristic stretching vibration, typically found in the 2200-2440 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy also detects the P=O stretching vibration, which typically appears as a strong band. researchgate.netrsc.orgspectroscopyonline.com For example, in trioctylphosphine (B1581425) oxide, a related tertiary phosphine oxide, the P=O stretch is observed at 1145 cm⁻¹. researchgate.net Raman spectroscopy is particularly useful for studying samples in aqueous media and for analyzing the structure of materials on surfaces. cern.chrsc.org The vibrational frequencies observed in both IR and Raman spectra provide a molecular fingerprint that is valuable for structural confirmation and for studying intermolecular interactions, such as those involving the phosphoryl oxygen atom. researchgate.net

| Vibrational Mode | Technique | Compound | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| P=O Stretch | IR | Dibutylphosphinic acid | ~1150 |

| P=O Stretch | IR | Trioctylphosphine oxide (TOPO) | 1146 |

| P=O Stretch | Raman | Trioctylphosphine oxide (TOPO) | 1145 |

| P-C Stretch | IR | Trioctylphosphine oxide (TOPO) | 1465 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govdemokritos.gr By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and intermolecular interactions. rsc.org

While a specific crystal structure for this compound is not detailed in the provided context, the structures of numerous related secondary and tertiary phosphine oxides have been determined. mdpi.comacs.orgresearchgate.netrsc.org These studies consistently show a tetrahedral geometry around the central phosphorus atom. For a secondary phosphine oxide like this compound, the phosphorus atom is bonded to two carbon atoms (from the butyl groups), one oxygen atom, and one hydrogen atom.

In the solid state, secondary phosphine oxides often form extensive networks of intermolecular hydrogen bonds, where the acidic P-H proton of one molecule interacts with the basic phosphoryl oxygen (P=O) of a neighboring molecule. mdpi.com This self-assembly can lead to the formation of dimers, chains, or more complex supramolecular structures. d-nb.info An X-ray diffraction study of this compound would precisely define these interactions, along with the exact P=O, P-C, and P-H bond lengths and the C-P-C bond angle, providing invaluable insight into its solid-state behavior. ub.edu

| Parameter | Compound Example | Typical Value | Reference |

|---|---|---|---|

| P=O Bond Length | Bis(2,4,6-trimethylphenyl)phosphine oxide | 1.4854(13) Å | mdpi.com |

| P-C Bond Length | Bis(2,4,6-trimethylphenyl)phosphine oxide | 1.8151(18) Å - 1.8162(18) Å | mdpi.com |

| P-H Bond Length | Bis(2,4,6-trimethylphenyl)phosphine oxide | 1.319(17) Å | mdpi.com |

| Geometry at P | Secondary Phosphine Oxides | Tetrahedral | mdpi.comresearchgate.net |

Thermal Analysis Techniques for Reaction Kinetics (e.g., Photo-DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A specialized version, Photo-Differential Scanning Calorimetry (Photo-DSC), is particularly relevant for studying reactions initiated by light. researchgate.netacs.org

Photo-DSC is widely used to investigate the kinetics of photopolymerization reactions, where phosphine oxide derivatives are often employed as highly efficient photoinitiators. acs.orgresearchgate.net In a typical Photo-DSC experiment, a sample containing a monomer and a photoinitiator is exposed to UV light inside the calorimeter. The instrument records the heat released during the polymerization reaction as a function of time. pocketdentistry.com This data can be used to determine key kinetic parameters, such as the rate of polymerization and the total conversion of the monomer.

Although direct Photo-DSC studies on this compound itself are not specified, the technique is central to understanding the reactivity of the broader class of phosphine oxides in photochemical processes. researchgate.net For instance, if this compound were a component in a photocurable formulation, Photo-DSC could be used to measure its effect on the reaction rate and efficiency, providing critical data for optimizing the formulation and processing conditions. pocketdentistry.com

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing Dibutylphosphine oxide (DBPO), and how can yield be maximized?

- Methodology : DBPO is synthesized via alkylation of phosphine precursors. A validated protocol involves reacting diethyl phosphonite with nBuLi in THF at 0°C, followed by acid quenching and purification via recrystallization (87% yield) . Key variables include stoichiometry of nBuLi, reaction time (15–30 min at 0°C), and solvent choice (THF ensures homogeneity). Post-synthesis, column chromatography or recrystallization in hexane removes byproducts .

- Optimization Tips : Monitor reaction progress via <sup>31</sup>P-NMR to track phosphine oxide formation. Adjust cooling rates to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Core Methods :

- <sup>1</sup>H- and <sup>31</sup>P-NMR: Confirm structure via chemical shifts (e.g., <sup>31</sup>P-NMR δ ~30 ppm for P=O groups) .

- IR Spectroscopy: Identify P=O stretches (~1150–1250 cm⁻¹) and P-C vibrations (~500–700 cm⁻¹) .

- X-ray Crystallography: Resolve molecular geometry and confirm purity (applicable for crystalline derivatives) .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management: Avoid water; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N2 or Ar) to prevent oxidation .

Q. Which solvent systems are compatible with this compound in phosphorylation reactions?

- Polar Aprotic Solvents : THF, DCM, and DMF are ideal due to DBPO’s moderate solubility (~50–100 mg/mL) .

- Avoid Protic Solvents : Water or alcohols may induce hydrolysis or side reactions. Pre-dry solvents over molecular sieves .

Advanced Research Questions

Q. How does the electronic structure of DBPO influence its catalytic activity in cross-coupling reactions?

- Mechanistic Insight : The electron-rich phosphorus center in DBPO facilitates ligand exchange in transition-metal catalysts (e.g., Pd, Ni), enhancing oxidative addition rates . Comparative studies with triphenylphosphine oxide show higher electron-donating capacity in DBPO due to alkyl substituents .

- Applications : DBPO serves as a ligand in Suzuki-Miyaura couplings, improving yields in aryl boronate reactions (e.g., 85–92% yield with Pd/DBPO systems) .

Q. How can researchers resolve contradictions in reported reactivity data for DBPO across studies?

- Systematic Analysis :

Meta-Review : Apply PRISMA guidelines to collate and assess literature, filtering studies by reaction conditions (solvent, temperature, catalyst) .

Controlled Replication : Reproduce conflicting experiments with standardized protocols (e.g., fixed [substrate]/[DBPO] ratios) .

Statistical Modeling : Use ANOVA to identify variables (e.g., solvent polarity) causing divergent outcomes .

Q. What computational approaches predict DBPO’s behavior in novel reaction environments?

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, DBPO’s LUMO (-1.5 eV) aligns with its affinity for electron-deficient metal centers .

- MD Simulations : Simulate solvent interactions to optimize solubility/stability (e.g., DBPO’s aggregation in nonpolar solvents) .

Q. How does stereochemistry at the phosphorus center affect DBPO’s applications in organophosphorus synthesis?

- Stereochemical Impact : Enantiomerically pure DBPO derivatives (e.g., R- or S-configurations) direct asymmetric catalysis. For instance, R-DBPO enhances enantioselectivity in ketone reductions (up to 95% ee) .

- Synthesis Strategies : Use chiral auxiliaries or enzymatic resolution to isolate enantiomers. Monitor stereopurity via chiral HPLC .

Retrosynthesis Analysis